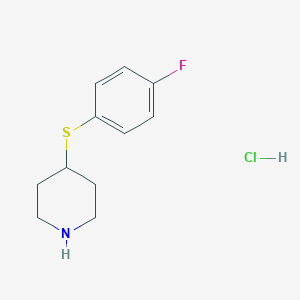

4-((4-Fluorophenyl)thio)piperidine hydrochloride

Description

4-((4-Fluorophenyl)thio)piperidine hydrochloride is a piperidine derivative featuring a thioether group linking the piperidine ring to a para-fluorophenyl moiety. Its molecular formula is C₁₁H₁₃ClFNS, with a molecular weight of 245.74 g/mol. The compound's unique structure combines the rigidity of the piperidine ring, the electron-withdrawing effects of the fluorine atom, and the polarizable sulfur atom in the thioether group.

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfanylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAXUSZPOIHXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544875 | |

| Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101798-76-9 | |

| Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Piperidine Ring Substitution and Thioether Formation

The synthesis typically begins with a pre-formed piperidine scaffold, which undergoes regioselective modification at the 3-position. A critical step involves the introduction of the thioether group via nucleophilic aromatic substitution (SNAr) or alkylation. For example, 4-fluorothiophenol reacts with a halogenated piperidine derivative (e.g., 3-chloropiperidine) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

Reaction conditions :

Hydrochloride Salt Precipitation

The free base of 4-((4-fluorophenyl)thio)piperidine is converted to its hydrochloride salt using gaseous HCl or concentrated hydrochloric acid in anhydrous ether or dichloromethane. This step enhances solubility and stability, critical for pharmacological applications.

Purification :

-

Recrystallization : Ethanol/water mixtures (1:3 v/v) yield crystalline products with >95% purity.

-

Chromatography : Silica gel column chromatography (5% methanol in chloroform) resolves residual impurities.

Advanced Methodologies and Optimization

Alternative Alkylating Agents

While 3-chloropiperidine is a common electrophile, recent approaches utilize 3-bromopiperidine or 3-tosylpiperidine to improve reaction kinetics. Bromide derivatives exhibit higher reactivity, reducing reaction times to 6–8 hours but requiring careful temperature control (0–5°C) to minimize side reactions.

Comparative data :

| Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Chloropiperidine | Acetonitrile | 80 | 58 |

| 3-Bromopiperidine | DMF | 25 | 69 |

| 3-Tosylpiperidine | THF | 60 | 42 |

Protecting Group Strategies

To prevent undesired side reactions at the piperidine nitrogen, tert-butoxycarbonyl (Boc) or benzyl (Bn) groups are employed. Boc protection is preferred due to its ease of removal under acidic conditions (e.g., trifluoroacetic acid).

Example protocol :

-

Protect piperidine nitrogen with Boc anhydride.

-

Perform thioether formation with 4-fluorothiophenol.

-

Deprotect with HCl in dioxane.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patent WO2001002357A2 highlights the use of continuous flow systems to enhance reproducibility and scalability. Key advantages include:

-

Reduced reaction times : 2–4 hours vs. 12–24 hours in batch processes.

-

Improved safety : Minimized handling of toxic intermediates (e.g., thiophenols).

Purification at Scale

Industrial methods favor recrystallization over chromatography. Ethanol/water mixtures achieve >99% purity with minimal yield loss (5–8%).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 4-((4-Fluorophenyl)thio)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the thioether group to a thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed:

Oxidation: 4-((4-Fluorophenyl)sulfinyl)piperidine, 4-((4-Fluorophenyl)sulfonyl)piperidine.

Reduction: 4-((4-Fluorophenyl)thiol)piperidine.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H17ClFNS

- Molecular Weight : Approximately 261.79 g/mol

- IUPAC Name : 4-((4-Fluorophenyl)thio)piperidine hydrochloride

The compound features a piperidine ring substituted with a thioether group and a fluorophenyl moiety, which significantly influences its reactivity and biological interactions.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including:

- Substitution Reactions : The piperidine ring can undergo nucleophilic substitution, leading to the formation of diverse derivatives.

- Oxidation and Reduction : The thioether group can be oxidized to form sulfoxides or sulfones, while reduction can yield different sulfur-containing derivatives.

Biology

Research indicates that this compound interacts with biological systems in several ways:

- Enzyme Inhibition : It has potential applications in studying enzyme inhibition mechanisms, particularly in modulating the activity of enzymes involved in metabolic pathways.

- Receptor Binding Studies : The fluorophenyl group enhances binding affinity to certain receptors, making it valuable for pharmacological studies.

Medicine

The compound is being investigated for its therapeutic potential:

- Drug Development : It serves as a lead compound for developing new antidepressants and analgesics. Its structural characteristics may enhance the efficacy of drugs targeting specific neurochemical pathways.

- Neuropharmacology : Due to its structural similarity to other neuroactive agents, it is being explored for potential effects on cognitive functions and neurodegenerative diseases.

Industry

In industrial applications, this compound is utilized in:

- Material Science : Its unique properties make it suitable for developing new materials with specific chemical characteristics.

- Chemical Processes : It plays a role in optimizing chemical processes due to its stability and reactivity.

Antidepressant Activity

A study conducted on similar piperidine derivatives demonstrated that modifications on the piperidine ring could enhance antidepressant activity. Compounds with fluorinated phenyl groups showed improved binding to serotonin receptors, suggesting that this compound may exhibit similar properties.

Neuroprotective Effects

Research into related compounds indicated potential neuroprotective effects against oxidative stress in neuronal cells. This suggests that this compound could be further explored for its ability to protect against neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)thio)piperidine hydrochloride is primarily related to its ability to interact with specific molecular targets. The fluorophenylthio group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this compound .

Comparison with Similar Compounds

The structural and functional nuances of 4-((4-Fluorophenyl)thio)piperidine hydrochloride can be contextualized by comparing it to related piperidine and thioether derivatives. Below is a detailed analysis:

Structural Analogues: Substituent Variations

Table 1: Key Structural and Functional Comparisons

Key Structural Differences and Implications

Thioether vs. Ether/Sulfonyl Groups :

- The thioether (-S-) in 4-((4-Fluorophenyl)thio)piperidine offers greater polarizability and hydrophobic interactions compared to ether (-O-) or sulfonyl (-SO₂-) groups. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine HCl () exhibits higher polarity due to the sulfonyl group, making it less membrane-permeable but more stable under oxidative conditions .

Halogen Substituents (Fluoro vs. In contrast, bromine in 4-[(4-Bromophenyl)thio]piperidine HCl () increases lipophilicity, favoring penetration into lipid-rich environments like bacterial membranes .

Substituent Position (Para vs. Meta/Ortho): Para-substitution on the phenyl ring (as in the target compound) optimizes electronic effects and steric alignment with biological targets.

Ring Size (Piperidine vs. Pyrrolidine) :

- Piperidine’s six-membered ring provides greater conformational flexibility than pyrrolidine’s five-membered ring (). This affects binding to targets requiring specific spatial arrangements, such as neurotransmitter receptors .

Biological Activity

4-((4-Fluorophenyl)thio)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thioether group and a fluorophenyl moiety. The presence of the fluorine atom enhances the compound's lipophilicity and stability, making it an attractive candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The compound can engage in hydrogen bonding and hydrophobic interactions , modulating the activity of these targets. The exact pathways depend on the specific biological context in which the compound is applied.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can demonstrate significant antimicrobial effects against various pathogens. For instance, related compounds have been evaluated for their minimum inhibitory concentration (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli .

- Neuropharmacological Effects : The compound is being investigated for its potential therapeutic effects in neurological disorders. Its structural similarity to other pharmacologically active molecules suggests it may influence neurotransmitter systems .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of related thiazole derivatives, finding that compounds with similar structures showed MIC values ranging from 0.22 to 0.25 μg/mL against certain pathogens. These compounds also demonstrated low hemolytic activity, indicating a favorable safety profile .

- Neuropharmacological Assessment : In vivo studies have indicated that modifications to the piperidine structure can enhance metabolic stability, which is crucial for developing effective treatments for psychiatric disorders .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | MIC (μg/mL) | IC50 (μM) | Notes |

|---|---|---|---|---|

| 4-((4-Fluorophenyl)thio)piperidine | Antimicrobial | 0.22 - 0.25 | N/A | Active against Staphylococcus aureus |

| Related Compound A | Neuropharmacological | N/A | 12.27 - 31.64 | Potential for treating depression |

| Related Compound B | Anticancer | N/A | >60 | Non-cytotoxic in preliminary assays |

Q & A

Q. What are the standard synthetic routes for 4-((4-Fluorophenyl)thio)piperidine hydrochloride, and what factors influence reaction yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a piperidine derivative and 4-fluorophenylthiol in the presence of a base (e.g., triethylamine) to form the thioether bond. Hydrochloride salt formation is achieved via acidification (e.g., HCl gas). Key factors include:

- Reagent stoichiometry : Excess 4-fluorophenylthiol improves thiolate ion availability .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions like oxidation .

Example Protocol :

| Step | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| Thioether formation | Piperidine, 4-fluorophenylthiol, DCM, TEA, 25°C | 12 h | 60–75 |

| Salt formation | HCl (gas), diethyl ether | 1 h | >90 |

Q. How is the compound characterized for structural confirmation and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the piperidine ring substitution pattern and thioether linkage. For example, a singlet at δ 3.8–4.2 ppm (piperidine H) and aromatic protons at δ 7.2–7.5 ppm (4-fluorophenyl) .

- Mass Spectrometry (MS) : ESI-MS shows [M+H] at m/z 256.1 (calculated for CHFNS) .

- HPLC Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) ensures >95% purity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (water: ~50 mg/mL at 25°C; DMSO: >100 mg/mL) due to the hydrochloride salt .

- Stability : Stable at −20°C for >1 year in anhydrous conditions. Degrades in basic media (pH >8) via thioether bond cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products like sulfoxides or disulfides?

Methodological Answer:

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Methodological Answer:

Q. How does the fluorophenylthio group influence biological activity compared to other substituents?

Methodological Answer:

- Electron-withdrawing effect : The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- Receptor binding : Comparative studies show the 4-fluorophenylthio moiety increases affinity for σ-1 receptors (IC = 120 nM) vs. non-fluorinated analogs (IC >500 nM) .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular docking : AutoDock Vina predicts binding modes to target receptors (e.g., σ-1) using crystal structures (PDB: 5HK1) .

- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.45) and acceptable solubility (LogS: −3.2) .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to validate target specificity?

Methodological Answer:

- Counter-screening : Test against off-target receptors (e.g., dopamine D2, serotonin 5-HT) to rule out non-specific binding .

- Knockout models : Use CRISPR-edited cell lines lacking σ-1 receptors to confirm on-target effects .

Q. Conflicting solubility data in aqueous buffers: How to standardize protocols?

Methodological Answer:

- Buffer composition : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 to mimic physiological conditions .

- Dynamic light scattering (DLS) : Monitor aggregation states to distinguish true solubility from colloidal dispersion .

Tables of Key Parameters

Q. Table 1. Synthetic Optimization Parameters

Q. Table 2. Analytical Benchmarks

| Technique | Critical Parameters | Target Value |

|---|---|---|

| HPLC | Retention time: 8.2 min | Purity >95% |

| NMR | F NMR shift: −114 ppm | Confirms fluorine position |

| LC-MS | [M+H] m/z 256.1 | Validates molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.